Acutissimin A
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Description
Acutissimin a belongs to the class of organic compounds known as complex tannins. These are tannins made of a catechin bound to a gallotannin or elagitannin. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Scientific Research Applications
Chemoselective Oxidation in Winemaking
Acutissimin A, a natural flavano-ellagitannin, plays a role in the chemoselective oxidation process in oak-aged wine. It forms through a reaction of catechin, from grapes, with vescalagin, from oak, and converts into natural mongolicains and analogues of camelliatannin G through simple aerobic oxidation (Petit et al., 2013).
Anti-tumoral Properties
Research indicates that this compound has significant anti-tumoral properties. When cork material interacts with wine, the resultant this compound is about 250 times more potent as an anti-tumoral agent compared to a common anti-cancer drug, VP-16 (Gil et al., 2006).
Isolation from Fagaceous Plants
This compound was first isolated from various Fagaceous plants like Quercus acutissima and Castanea crenata. This discovery has expanded the understanding of tannins and related compounds, contributing to the study of natural plant products (Ishimaru et al., 1987).
Role in Defense Against Insect Herbivores
In the tropical oak Quercus oleoides, specific polyphenols like this compound are associated with the plant's defense against insect herbivores. This finding suggests a significant ecological role of this compound in plant defense mechanisms (Moctezuma et al., 2014).
Inhibition of HIV-1 Nucleocapsid Protein
Acutissimins A and B, found in oak-aged wine, have been identified as potent inhibitors of HIV-1 nucleocapsid protein. These compounds exhibit unique mechanisms of protein inhibition and offer a new perspective in HIV-1 research (Sosic et al., 2015).
Properties
CAS No. |
108906-66-7 |
---|---|
Molecular Formula |
C56H38O31 |
Molecular Weight |
1206.9 g/mol |
IUPAC Name |
(1R,2R,20R,42S,46S)-46-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-pentadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |
InChI |
InChI=1S/C56H38O31/c57-15-2-1-10(3-17(15)59)47-22(64)4-11-16(58)8-18(60)27(48(11)84-47)32-31-34-30(43(73)46(76)44(31)74)29-33-28(41(71)45(75)42(29)72)26-14(7-21(63)37(67)40(26)70)53(78)83-23-9-82-52(77)12-5-19(61)35(65)38(68)24(12)25-13(6-20(62)36(66)39(25)69)54(79)85-49(23)51(87-56(33)81)50(32)86-55(34)80/h1-3,5-8,22-23,32,47,49-51,57-76H,4,9H2/t22-,23+,32+,47+,49+,50-,51-/m0/s1 |
InChI Key |
DRHVFLXLYQESEQ-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C4C5C6C(COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C(=C1O)O)O)C1=C(C3=C(C(=C1O)O)O)C(=O)O4)C(=O)O5)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Synonyms |
acutissimin A |
Origin of Product |
United States |
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